

An In-Depth Technical Guide to 2-Hexadecanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-HEXADECANONE

Cat. No.: B131148

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Introduction

2-Hexadecanone, a long-chain aliphatic ketone, is a molecule of significant interest across various scientific disciplines. It is found naturally as a volatile constituent in cooked meats and certain plant essential oils.[1] In the realm of biomedical research, it has garnered attention for its potential as an anticholesteremic agent, demonstrating the ability to reduce serum cholesterol levels.[1][2] This technical guide provides a comprehensive overview of **2-Hexadecanone**, including its chemical identity, physicochemical properties, proposed synthesis and analytical methodologies, and its potential biological implications.

Chemical Identity and Synonyms

The unambiguous identification of a chemical compound is crucial for research and development. The standard nomenclature for **2-Hexadecanone** is defined by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: hexadecan-2-one[3][4]

Beyond its systematic name, **2-Hexadecanone** is also known by several synonyms, which are frequently encountered in scientific literature and commercial listings.

Synonyms:

- Methyl tetradecyl ketone[3]

- Cetan-2-one

Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-Hexadecanone** is essential for its handling, formulation, and application in experimental settings. The following table summarizes key quantitative data.

Property	Value	Source
Molecular Formula	C ₁₆ H ₃₂ O	[3][4]
Molecular Weight	240.42 g/mol	[3]
CAS Number	18787-63-8	[3][4]
Melting Point	43-45 °C	[1]
Boiling Point	138-140 °C at 2 mmHg	[1]
Physical State	Solid	[3]

Experimental Protocols

Proposed Synthesis of 2-Hexadecanone

While a specific detailed protocol for the laboratory synthesis of **2-Hexadecanone** is not readily available in the literature, a plausible and commonly employed method for the synthesis of ketones is the Wittig reaction. This approach involves the reaction of a phosphorus ylide with an aldehyde.

Conceptual Protocol using Wittig Reaction:

- Preparation of the Phosphonium Ylide:
 - React 1-bromotetradecane with triphenylphosphine in a suitable solvent (e.g., toluene) under reflux to form tetradecyltriphenylphosphonium bromide.
 - Treat the resulting phosphonium salt with a strong base, such as n-butyllithium, in an anhydrous solvent like tetrahydrofuran (THF) at a low temperature (e.g., 0 °C) to generate

the corresponding phosphorus ylide.

- Reaction with Acetaldehyde:
 - Add acetaldehyde to the ylide solution at low temperature and allow the mixture to slowly warm to room temperature. The ylide will act as a nucleophile, attacking the carbonyl carbon of acetaldehyde.
- Work-up and Purification:
 - Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - The resulting intermediate alkene (1-pentadecene) would then need to be oxidized to form the methyl ketone. A common method is Wacker oxidation using a palladium catalyst.
 - Purify the final product, **2-hexadecanone**, by column chromatography or distillation under reduced pressure.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is adapted from a method for the quantitative analysis of 2-pentadecanone, using **2-hexadecanone** as an internal standard, and is suitable for the analysis of **2-hexadecanone** in various matrices.^[5]

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):^[5]

- Materials: 20 mL airtight glass vials with PTFE septa, SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS), heater-stirrer or water bath, internal standard (IS) solution (e.g., 2-heptadecanone in methanol, 10 µg/mL), sodium chloride (NaCl).
- Procedure:

- Transfer a known amount of the sample (e.g., 5 mL of a liquid or 1 g of a solid) into a 20 mL vial.
- Add a precise volume of the internal standard solution.
- Add approximately 1 g of NaCl to the vial to enhance the volatility of the analyte.
- Immediately seal the vial.
- Equilibrate the sample at 60°C for 15 minutes with gentle agitation.
- Expose the pre-conditioned SPME fiber to the headspace for 30 minutes at 60°C.
- Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions (Example):
 - Injector Temperature: 250°C
 - Carrier Gas: Helium at a constant flow rate.
 - Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
- Mass Spectrometer (MS) Conditions (Example):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Scan Mode: Full scan or selected ion monitoring (SIM) for quantitative analysis.

3. Data Analysis:

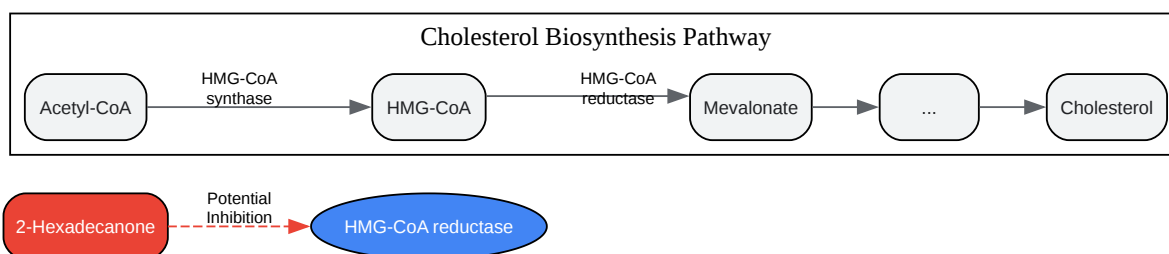
- Identify **2-hexadecanone** based on its retention time and mass spectrum.

- For quantitative analysis, construct a calibration curve by analyzing standard solutions of **2-hexadecanone** with a constant concentration of the internal standard.

Signaling Pathways and Logical Relationships

Potential Mechanism of Hypcholesterolemic Action

Studies have indicated that **2-hexadecanone** possesses hypocholesterolemic activity, significantly reducing serum cholesterol levels.[2] While the precise molecular mechanism has not been fully elucidated, a plausible hypothesis is the inhibition of a key enzyme in the cholesterol biosynthesis pathway, such as HMG-CoA reductase.

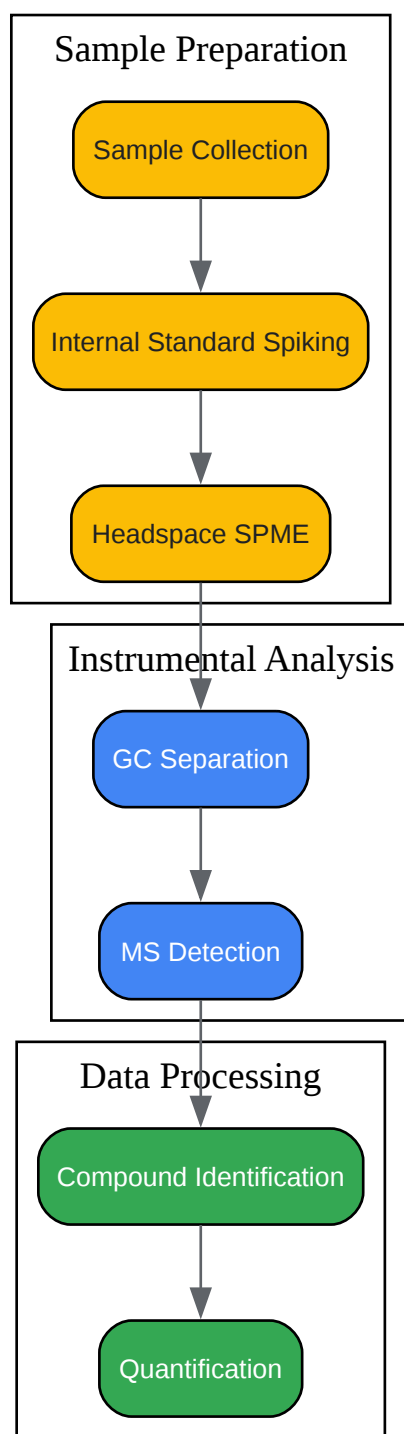


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Caption: Potential inhibition of HMG-CoA reductase by **2-Hexadecanone** in the cholesterol biosynthesis pathway.

Experimental Workflow for GC-MS Analysis

The analytical workflow for determining the concentration of **2-Hexadecanone** in a sample involves several distinct steps, from sample preparation to data interpretation.

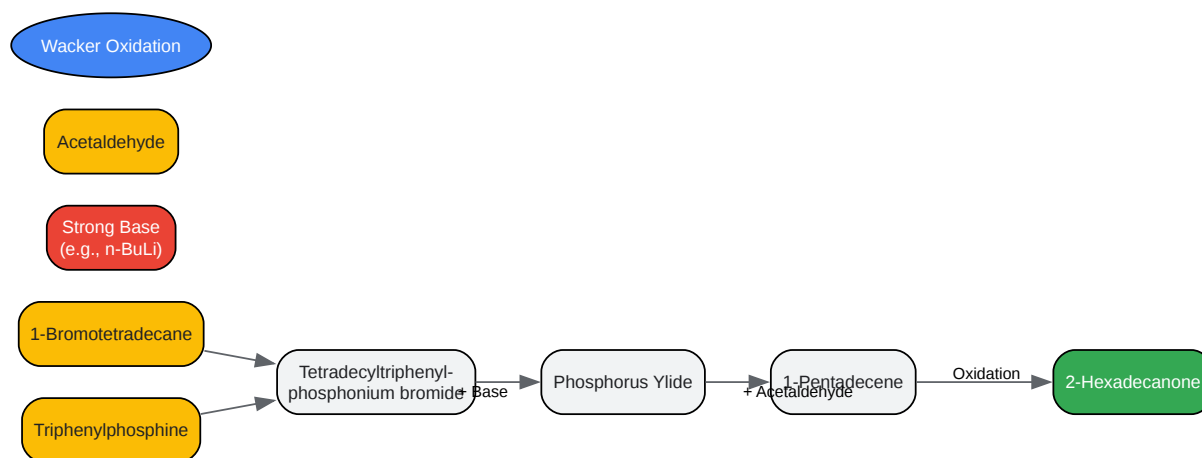


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Caption: Experimental workflow for the GC-MS analysis of **2-Hexadecanone**.

Logical Relationship in a Plausible Synthesis Route

The Wittig reaction provides a logical sequence of chemical transformations to synthesize a target ketone like **2-Hexadecanone** from smaller, readily available starting materials.



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Caption: A logical workflow for the synthesis of **2-Hexadecanone** via the Wittig reaction.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Hexadecanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b131148#2-hexadecanone-iupac-name-and-synonyms]

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